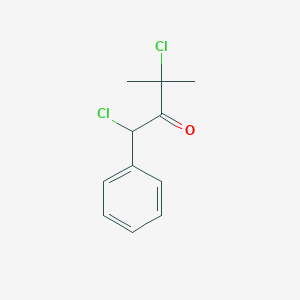
2-Butanone, 1,3-dichloro-3-methyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 1,3-dichloro-3-methyl-1-phenyl- is an organic compound with the molecular formula C11H12Cl2O It is a derivative of butanone, featuring additional chlorine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 1,3-dichloro-3-methyl-1-phenyl- typically involves the chlorination of 3-methyl-1-phenyl-2-butanone. This process can be carried out using chlorine gas in the presence of a suitable catalyst under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity 2-Butanone, 1,3-dichloro-3-methyl-1-phenyl-.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 1,3-dichloro-3-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-Butanone, 1,3-dichloro-3-methyl-1-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents, often involves this compound.
Industry: It serves as a precursor in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-Butanone, 1,3-dichloro-3-methyl-1-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of chlorine and phenyl groups, which can participate in various chemical reactions. These interactions can affect enzyme activity, cellular processes, and metabolic pathways, making the compound valuable for research in biochemistry and pharmacology.
Comparison with Similar Compounds
Similar Compounds
2-Butanone, 3,3-dimethyl-:
2-Butanone, 1,1-dichloro-3,3-dimethyl-: This compound features dichloro and dimethyl groups but does not have the phenyl group.
2-Butanone, 3-methyl-:
Uniqueness
2-Butanone, 1,3-dichloro-3-methyl-1-phenyl- is unique due to the combination of chlorine and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where these properties are advantageous.
Properties
CAS No. |
61434-24-0 |
|---|---|
Molecular Formula |
C11H12Cl2O |
Molecular Weight |
231.11 g/mol |
IUPAC Name |
1,3-dichloro-3-methyl-1-phenylbutan-2-one |
InChI |
InChI=1S/C11H12Cl2O/c1-11(2,13)10(14)9(12)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
InChI Key |
ZHLUKVNRRNASDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C(C1=CC=CC=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



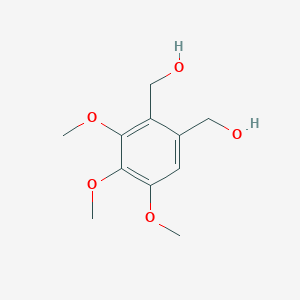
![Triethoxy[2-(triethylsilyl)ethyl]silane](/img/structure/B14585550.png)
![4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14585551.png)
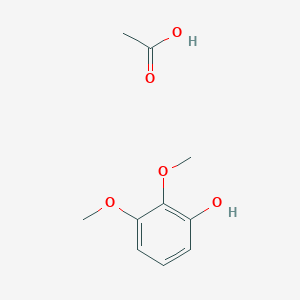
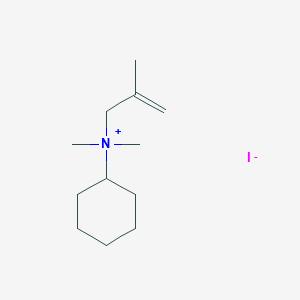
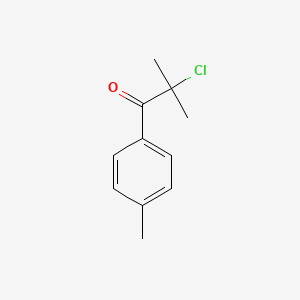
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14585569.png)
![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)

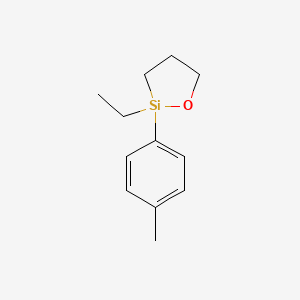


![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)
